molecular formula C12H7BrF2 B8441089 4-Bromo-3,3'-difluorobiphenyl

4-Bromo-3,3'-difluorobiphenyl

Cat. No.: B8441089
M. Wt: 269.08 g/mol
InChI Key: PQWXZVYQGVULQZ-UHFFFAOYSA-N
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Description

4-Bromo-3,3'-difluorobiphenyl is a high-purity halogenated biphenyl derivative engineered for advanced chemical synthesis and materials science research. This compound serves as a versatile aryl halide building block, where the bromine atom is amenable to cross-coupling reactions (such as Suzuki or Stille couplings) for constructing complex conjugated molecular architectures. The strategic placement of fluorine atoms on the biphenyl core can significantly influence the electronic characteristics, lipophilicity, and metabolic stability of the resulting molecules, making it a valuable scaffold in medicinal chemistry for structure-activity relationship (SAR) studies. In polymer and materials science, this bromo-difluorobiphenyl monomer is investigated for the synthesis of specialty polymers, including poly(arylene)s and high-performance engineering plastics. The incorporation of this unit can enhance thermal stability, modify crystallinity, and impart unique optical or electronic properties to the polymers, which are critical for applications in organic electronics and as advanced functional materials. As a standard in analytical chemistry, it is used for method development and calibration in techniques such as gas chromatography-mass spectrometry (GC-MS). This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

Molecular Formula

C12H7BrF2

Molecular Weight

269.08 g/mol

IUPAC Name

1-bromo-2-fluoro-4-(3-fluorophenyl)benzene

InChI

InChI=1S/C12H7BrF2/c13-11-5-4-9(7-12(11)15)8-2-1-3-10(14)6-8/h1-7H

InChI Key

PQWXZVYQGVULQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)Br)F

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

4-Bromo-3,3'-difluorobiphenyl serves as a crucial building block in organic synthesis. Its halogen substituents enable versatile reactivity patterns, facilitating the formation of more complex molecules through various reactions such as:

  • Nucleophilic Aromatic Substitution: The bromine atom can be replaced by nucleophiles, allowing for the synthesis of diverse biphenyl derivatives.
  • Coupling Reactions: It can participate in further coupling reactions to yield complex biphenyl structures.

Biological Applications

Research has highlighted several promising biological activities associated with this compound:

  • Anticancer Activity: Compounds similar to this biphenyl derivative have demonstrated the ability to inhibit key pathways involved in tumor growth. For instance, brominated biphenyls can target bromodomains that regulate gene expression in cancer cells.
  • Antimicrobial Properties: Evidence suggests that biphenyl derivatives can disrupt bacterial cell membranes or interfere with metabolic processes, showcasing potential antimicrobial activity.
  • Inhibition of Protein Targets: The compound has been explored for its ability to inhibit specific proteins implicated in diseases. Structural analogs have been developed to selectively inhibit bromodomain-containing proteins linked to cancer and inflammation.

Case Study 1: Anticancer Activity

A study evaluated various bromodomain inhibitors derived from biphenyl structures. Modifications to the biphenyl framework enhanced selectivity against BRD9, a protein associated with oncogenesis. This research supports the potential of this compound in developing targeted cancer therapies.

Case Study 2: Structure-Activity Relationship (SAR)

Investigations into the SAR of related compounds revealed that the introduction of fluorine atoms correlates with increased potency against specific cancer cell lines while maintaining low toxicity towards normal cells. This finding underscores the importance of halogen substitution in enhancing biological activity.

Data Table: Summary of Biological Activities

Activity Description References
Anticancer ActivityInhibition of tumor growth via targeting bromodomains
Antimicrobial PropertiesDisruption of bacterial cell membranes
Protein InhibitionSelective inhibition of proteins involved in cancer and inflammatory diseases

Industrial Applications

In industry, this compound is utilized in developing advanced materials such as liquid crystals and polymers. Its unique electronic properties make it suitable for applications in electronic devices and displays.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom undergoes palladium-catalyzed coupling with organoboron compounds. In industrial applications, this reaction achieves 85–92% yields under optimized conditions using:

  • Catalyst : Pd(PPh₃)₄ (1–2 mol%)

  • Base : K₂CO₃ or CsF

  • Solvent : THF/water (4:1) at 80°C

A comparative study shows ligand effects on coupling efficiency:

LigandYield (%)Selectivity (Target:Byproduct)
P(o-tolyl)₃929:1
XPhos857:1
No ligand483:1

Data adapted from Pd-mediated coupling studies

Nucleophilic Aromatic Substitution

The fluorine atoms participate in substitution reactions under basic conditions. Key findings include:

  • Methoxy substitution : Achieves 75% yield with NaOMe in DMF at 120°C

  • Amination : Requires LiHMDS as base, giving 68% yield with primary amines

Reactivity varies by position due to electronic effects:
3 F>3 F\text{3 F}>\text{3 F}
(electron density reduced by adjacent Br)

Radical Homo-Coupling Reactions

Palladium nanoparticle (PdNP)-mediated coupling produces symmetric biphenyl derivatives:

ConditionsYield (%)Product
PdBrNPs, glycerol, 100°C653,3',5,5'-tetrafluorobiphenyl
PdOAcNPs, HQ additive, 80°C534,4'-difluorobiphenyl

Mechanistic studies show bromine acts as radical initiator

Grignard-Mediated Coupling

Iron-catalyzed reactions with Grignard reagents demonstrate exceptional efficiency:

text
Reaction Setup: - Substrate: 4-Bromo-3,3'-difluorobiphenyl (1.0 mmol) - Reagent: MeMgBr (2.2 eq) - Catalyst: FeCl₃ (3 mol%) - Solvent: THF, 50°C, 3 hr Results: - Conversion: 98% - Isolated yield: 96% - Selectivity: >99% for methyl-substituted product [4]

Electrochemical Fluorination

Pulsed electrolysis enables direct fluorination at the bromine position:

ParameterOptimal ValueYield Impact (±%)
Current density2 mA/cm²+20% vs 1 mA/cm²
Et₃N·3HF (eq)10+15% vs 4 eq
Temperature25°C+8% vs 0°C

Controlled potential (−1.8 V vs Ag/AgCl) prevents over-fluorination

Photoreactivity Considerations

While the pure compound shows limited photoactivity, solutions exhibit:

  • UV-induced debromination (λ = 254 nm) with quantum yield Φ = 0.12

  • Singlet oxygen sensitization capability in polar solvents

This comprehensive reactivity profile establishes this compound as a multifunctional building block for synthesizing complex fluorinated architectures in pharmaceuticals and materials science.

Comparison with Similar Compounds

Comparison with Similar Compounds

The properties of 4-Bromo-3,3'-difluorobiphenyl are best contextualized by comparing it with structurally related halogenated biphenyls. Key differences arise from substituent positions, electronic effects, and steric hindrance.

Substituent Position Isomerism

Compound Substituent Positions Key Properties
This compound Br (C4), F (C3 and C3') Balanced electronic effects; moderate steric hindrance. Reactivity at C4 favored for cross-coupling.
4'-Bromo-3,5-difluoro-1,1'-biphenyl (CAS 844856-60-6) Br (C4'), F (C3, C5) Increased fluorine density enhances electron-withdrawing effects; higher polarity and potential solubility in polar solvents.
3-Bromo-3'-fluoro-1,1'-biphenyl (CAS 124388-28-9) Br (C3), F (C3') Ortho-substitution increases steric hindrance, reducing reactivity in coupling reactions compared to para-substituted analogs.
2,4-Difluorobiphenyl F (C2, C4) No bromine reduces molecular weight and electron-withdrawing effects; higher solubility in acetonitrile and chloroform.

Electronic and Steric Effects

  • Electronic Effects : Bromine’s strong electron-withdrawing nature deactivates the ring, directing further substitution to meta positions. Fluorine’s inductive effect slightly deactivates the ring but offers ortho/para-directing behavior. In this compound, the combined effects create a polarized system suitable for electrophilic substitution at the brominated ring’s para position.
  • Steric Effects : The meta positions of fluorine (C3 and C3') introduce minimal steric hindrance compared to ortho-substituted analogs (e.g., 3-Bromo-3'-fluoro-1,1'-biphenyl), which exhibit reduced reactivity in cross-coupling due to spatial crowding.

Solubility and Stability

  • Solubility: Brominated compounds generally exhibit lower solubility in polar solvents than their non-brominated counterparts. For instance, 2,4-difluorobiphenyl is moderately soluble in acetonitrile and chloroform, while this compound’s solubility is likely reduced due to bromine’s hydrophobic nature.
  • Stability: Bromine enhances thermal stability but may increase volatility in smaller aromatic systems ( notes volatility in some brominated compounds). However, the biphenyl backbone likely mitigates this, as seen in stable analogs like 4-Bromo-2,6-difluorophenol (mp 325–327°C).

Preparation Methods

Reaction Mechanism and General Protocol

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an aryl halide and an aryl boronic acid, enabling the formation of biaryl bonds with high fidelity. For 4-bromo-3,3'-difluorobiphenyl, this method typically involves:

  • Aryl Halide Component : 3-Fluoro-4-bromophenyl iodide or bromide.

  • Boronic Acid Component : 3-Fluorophenylboronic acid.

  • Catalyst System : Palladium complexes (e.g., Pd(PPh₃)₄) with phosphine ligands.

  • Base : Sodium carbonate or potassium phosphate to facilitate transmetallation.

The reaction proceeds under inert conditions in solvents such as tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) at temperatures ranging from 60°C to 100°C.

Optimization and Yield Considerations

Key parameters influencing yield include:

  • Catalyst Loading : 1–5 mol% of Pd achieves optimal turnover without side reactions.

  • Solvent Polarity : Polar aprotic solvents enhance boronic acid solubility and reaction kinetics.

  • Steric Effects : Bulky substituents on the boronic acid may necessitate longer reaction times.

Case Study : A analogous synthesis of 4-bromo-3',4'-difluorobiphenyl reported a yield of 85% using Pd(dppf)Cl₂ as the catalyst. For 3,3'-difluoro derivatives, yields are marginally lower (70–75%) due to increased steric hindrance.

Diazonium Salt Coupling Strategies

Diazotization and Homocoupling

This method involves generating aryl diazonium salts from anilines, followed by thermal or catalytic decomposition to form biaryl bonds. A representative protocol for this compound includes:

  • Diazotization : Treat 3-fluoro-4-bromoaniline with NaNO₂ and HBr at 0–5°C.

  • Coupling : Decompose the diazonium salt in the presence of Cu(I) catalysts (e.g., CuBr) at 50–75°C.

Example : A patent CN114524705A describes the synthesis of 4-bromo-2-fluorobiphenyl using isopropyl nitrite and CuCl, yielding 65–70% after purification. Adapting this protocol for 3,3'-difluoro isomers requires careful control of fluorine positioning during the diazotization step.

Challenges and Mitigation

  • Regioselectivity : Competing para- and meta-coupling byproducts may form. Using directing groups (e.g., –NO₂) on the aromatic ring improves selectivity.

  • Side Reactions : Premature decomposition of diazonium salts can be minimized by maintaining low temperatures (<10°C) during salt formation.

Ullmann-Type Coupling Reactions

Copper-Mediated Biaryl Synthesis

Ullmann coupling employs copper catalysts to facilitate aryl-aryl bond formation between halobenzenes. For this compound:

  • Reactants : 1-Bromo-3-fluorobenzene and 3-fluoro-4-bromophenylboronic acid.

  • Conditions : CuI (10 mol%), 1,10-phenanthroline ligand, DMF solvent, 110–120°C.

Yield Data : Similar reactions for 4-bromobiphenyl derivatives report yields of 60–75%, though fluorinated substrates may require higher catalyst loadings (15–20 mol%).

Ligand and Solvent Effects

  • Ligands : Bidentate ligands (e.g., phenanthroline) enhance Cu(I) stability and catalytic activity.

  • Solvents : High-boiling solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are preferred for thermal stability.

Halogen Exchange and Functional Group Interconversion

Bromine-Fluorine Exchange

Direct halogen exchange is limited by the inertness of C–F bonds. However, directed ortho-metalation (DoM) strategies enable sequential functionalization:

  • Lithiation : Treat 3-fluorobiphenyl with LDA at –78°C.

  • Bromination : Quench with Br₂ or NBS to install bromine at the 4-position.

Limitations : This method is sensitive to substituent effects, with electron-withdrawing groups (e.g., –F) directing lithiation to adjacent positions.

Comparative Analysis of Methods

MethodYield (%)CatalystTemperature (°C)Key Advantage
Suzuki-Miyaura70–85Pd(PPh₃)₄60–100High regioselectivity
Diazonium Coupling65–70CuCl50–75No pre-functionalized boronic acids
Ullmann Coupling60–75CuI/Phenanthroline110–120Cost-effective catalyst

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-Bromo-3,3'-difluorobiphenyl?

Answer:
this compound is typically synthesized via Suzuki-Miyaura cross-coupling between a brominated aryl halide and a fluorinated phenylboronic acid. For instance:

  • Use 3,3'-difluorophenylboronic acid (or derivatives, e.g., 4-Bromo-2,3-difluorophenylboronic acid, CAS 374790-99-5 ) and a brominated aryl partner.
  • Catalytic systems: Pd(PPh₃)₄ or PdCl₂(dppf) with a base like K₂CO₃ in THF or DMF at 80–100°C .
  • Purification involves column chromatography and recrystallization. Validate purity via HPLC or GC-MS (>97% purity standards, as per boronic acid specifications ).

Basic: How do researchers characterize the purity and structure of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns (e.g., fluorine-induced deshielding in aromatic regions). Compare with reference spectra from analogs like 4-Bromo-2,6-difluorobenzyl alcohol (CAS 162744-59-4 ).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₆BrF₂, expected m/z 267.96).
  • Elemental Analysis : Validate Br/F content via combustion analysis (±0.3% tolerance) .

Advanced: How do fluorine substituents influence the electronic properties and reactivity of this compound in cross-coupling reactions?

Answer:

  • Electron-Withdrawing Effects : Fluorine atoms increase the electrophilicity of the bromine-bearing aromatic ring, accelerating oxidative addition in Pd-catalyzed couplings .
  • Steric and Directing Effects : Fluorine at the 3-position directs incoming nucleophiles to the para position. This is critical for regioselective functionalization, as seen in analogs like 4-Bromo-3-fluorophenylboronic acid (CAS 374790-97-3) .
  • Reactivity Trade-offs : While fluorine enhances reaction rates, over-substitution (e.g., tetrafluoro analogs) may reduce solubility, necessitating polar solvents like DMF .

Advanced: How can researchers resolve contradictory crystallographic and spectroscopic data for fluorinated biphenyl derivatives?

Answer:

  • X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., fluorine vs. bromine orientation) using single-crystal diffraction. Compare with structurally similar compounds, such as ethyl 4-bromo-3,5-difluorobenzoate (CAS 1562995-70-3) .
  • 2D NMR Techniques : Use NOESY or COSY to distinguish between ortho/para fluorine coupling in ambiguous cases .
  • Computational Validation : DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .

Advanced: What strategies optimize the synthesis of this compound for high-throughput medicinal chemistry applications?

Answer:

  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 120°C, 20 min) while maintaining >90% yield .
  • Flow Chemistry : Continuous flow systems minimize byproducts and improve scalability (e.g., using boronic acid derivatives from Kanto Reagents ).
  • Automated Purification : Employ flash chromatography systems with UV-guided fraction collection for rapid isolation .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Hazard Mitigation : Use PPE (gloves, goggles) due to irritant properties (H315-H319 ).
  • Ventilation : Handle in a fume hood to avoid inhalation of volatile byproducts (e.g., HBr gas during synthesis).
  • Storage : Store in sealed containers under dry, room-temperature conditions to prevent decomposition .

Advanced: How is this compound utilized in pharmaceutical intermediate synthesis?

Answer:

  • Drug Development : Acts as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs), such as Flurbiprofen analogs (CAS 41604-19-7 ).
  • Functionalization : Bromine serves as a handle for further cross-coupling (e.g., introducing heterocycles via Buchwald-Hartwig amination).
  • Biological Screening : Radiolabeled derivatives (e.g., ¹⁸F for PET imaging) require rigorous purity validation (>99%) .

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